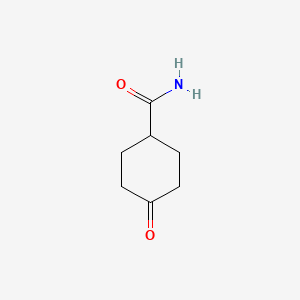
4-Oxocyclohexanecarboxamide
Vue d'ensemble
Description
4-Oxocyclohexanecarboxamide is a chemical compound with the CAS Number 204136-88-9 . Its linear formula is C7H11NO2 . The IUPAC name for this compound is 4-hydroxy-3-cyclohexene-1-carboxamide .
Molecular Structure Analysis
The molecular weight of 4-Oxocyclohexanecarboxamide is 141.17 . The InChI code for this compound is 1S/C7H11NO2/c8-7(10)5-1-3-6(9)4-2-5/h5H,1-4H2,(H2,8,10) .Physical And Chemical Properties Analysis
4-Oxocyclohexanecarboxamide is a solid at room temperature . It has a density of 1.163g/cm3 . The boiling point of this compound is 356ºC at 760 mmHg .Applications De Recherche Scientifique
Hydrogen Bonding in Anticonvulsant Enaminones The crystal structures of three anticonvulsant enaminones related to 4-Oxocyclohexanecarboxamide were analyzed, revealing sofa conformations of cyclohexene rings and significant hydrogen bonding forming infinite chains of molecules. This study provides insights into the molecular behavior and interactions of similar compounds (Kubicki, Bassyouni, & Codding, 2000).
Amelioration of Skin Dryness Tranexamic acid, structurally similar to 4-Oxocyclohexanecarboxamide, showed potential in ameliorating wrinkles caused by skin dryness. The study indicates that tranexamic acid can affect fibroblast and mast cell proliferation, leading to improved skin conditions (Hiramoto, Sugiyama, Takahashi, & Mafune, 2016).
Synthesis and Biological Activity The synthesis of compounds structurally related to 4-Oxocyclohexanecarboxamide led to the creation of 4-Aryl-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxamides, with studies indicating potential antimicrobial and analgesic activities. These findings could open avenues for further research into the compound's medicinal applications (Gein, Nosova, Lezhnina, Gein, Voronina, Starovoytova, & Dmitriev, 2021).
PET Imaging and Serotonin Receptors A study compared the use of 18F-Mefway with 18F-FCWAY for the quantification of serotonin 1A receptors in humans. It provides insights into the potential use of similar compounds in neuroimaging, highlighting the importance of understanding the molecular behavior of such compounds in medical applications (Choi, Lyoo, Kim, Kim, Kang, Choi, Kim, & Ryu, 2015).
Chemotherapy Resistance in Myeloid Leukemia Oxazaphosphorines, including cyclophosphamide and derivatives of 4-Oxocyclohexanecarboxamide, are used in chemotherapy for various cancers, including myeloid leukemia. Understanding their mechanisms can lead to improved treatment strategies and overcoming resistance (Andersson & Murray, 2002).
Safety And Hazards
The safety information for 4-Oxocyclohexanecarboxamide includes several hazard statements: H302-H315-H319-H332-H335 . This means that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . The precautionary statements include P261-P280-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes .
Propriétés
IUPAC Name |
4-oxocyclohexane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c8-7(10)5-1-3-6(9)4-2-5/h5H,1-4H2,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACLDPFULPGCZMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40609773 | |
| Record name | 4-Oxocyclohexane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40609773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxocyclohexanecarboxamide | |
CAS RN |
204136-88-9 | |
| Record name | 4-Oxocyclohexane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40609773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



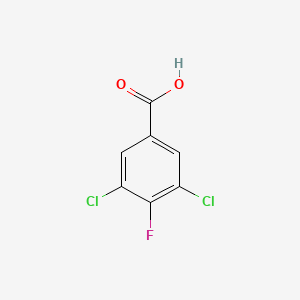
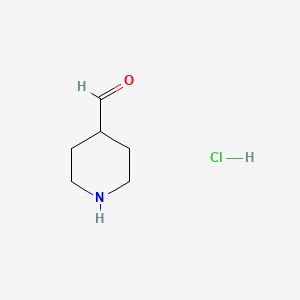

![5-Chloro-2-[[(4-methylphenyl)sulfonyl]amino]benzoic acid methyl ester](/img/structure/B1591836.png)
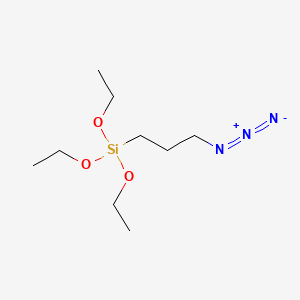
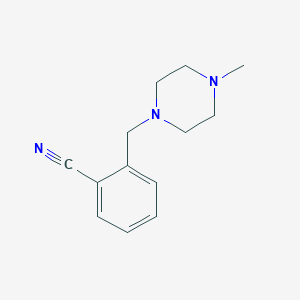
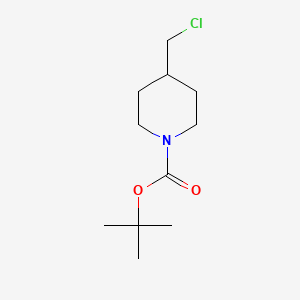
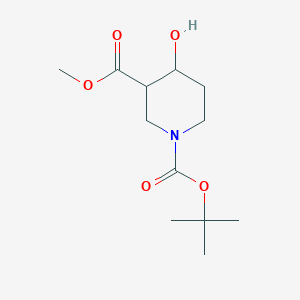


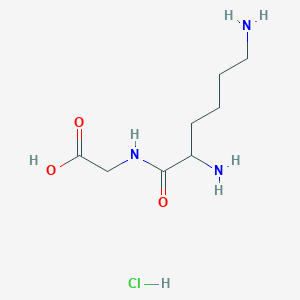

![2-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazole](/img/structure/B1591849.png)
